molecular formula C11H17NO B2829095 1-Butanamine, N-(phenylmethoxy)- CAS No. 216237-14-8

1-Butanamine, N-(phenylmethoxy)-

Cat. No. B2829095
CAS RN: 216237-14-8
M. Wt: 179.263
InChI Key: GPNSNRWSOXMBLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Amines like “1-Butanamine, N-(phenylmethoxy)-” can be prepared by the reduction of nitriles and amides with LiAlH4 . This method involves a two-step sequence of S N 2 displacement with CN – followed by reduction, which converts an alkyl halide into a primary alkylamine having an additional carbon atom .


Molecular Structure Analysis

The molecular structure of “1-Butanamine, N-(phenylmethoxy)-” consists of a butanamine backbone with a phenylmethoxy group attached . The molecular weight of this compound is 161.2435 .


Chemical Reactions Analysis

Amines can be prepared by reduction of nitriles and amides with LiAlH4 . They can also be prepared by S N 2 alkylation of ammonia or an alkylamine with an alkyl halide . If ammonia is used, a primary amine results; if a primary amine is used, a secondary amine results .


Physical And Chemical Properties Analysis

Amines typically have three bonds and one pair of lone pair electrons . This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . The physical and chemical properties of “1-Butanamine, N-(phenylmethoxy)-” are not explicitly mentioned in the sources.

Scientific Research Applications

Synthesis and Chemical Analysis

  • The synthesis of imines, including compounds like "1-Butanamine, N-(phenylmethoxy)-," was demonstrated using a mesoscale oscillatory baffled reactor, showing the ability to rapidly screen process conditions and obtain kinetic data efficiently. This method allowed for a significant reduction in process development time and reagent usage, with high reproducibility of data (Rasdi, Phan, & Harvey, 2013).

Metabolism and Excretion Studies

  • Research on MBDB (a compound related to "1-Butanamine, N-(phenylmethoxy)-") and its metabolites highlighted the excretion patterns in urine, saliva, and sweat following oral administration, providing insights into the metabolic fate of such compounds. This study is important for understanding the pharmacokinetics and toxicology of related amine compounds (Kintz, 1997).

Analytical Techniques for Differentiation

  • Analytical methods have been developed to differentiate between MDMA and its isomeric butanamines, which are essential for forensic analysis. This research is crucial for the accurate identification of substances in legal and clinical settings (Noggle, Clark, Andurkar, & Deruiter, 1991).

Neuroprotective Effects

  • Studies on neuronal Ca(2+) channel blockers, including compounds structurally similar to "1-Butanamine, N-(phenylmethoxy)-," have shown significant protection against ischemia-induced hippocampal damage and brain injury in animal models. These findings suggest potential therapeutic applications for neuroprotection (Hicks, Ward, & O'Neill, 2000).

Safety and Hazards

The safety data sheet for n-Butylamine, a related compound, indicates that it is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled .

properties

IUPAC Name

N-phenylmethoxybutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-9-12-13-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNSNRWSOXMBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

216237-14-8
Record name (benzyloxy)(butyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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